molecular formula C22H29N5O3 B11509077 8-[2-(Adamantan-1-yloxy)ethyl]-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione

8-[2-(Adamantan-1-yloxy)ethyl]-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione

Cat. No.: B11509077
M. Wt: 411.5 g/mol
InChI Key: QJGZDDGTYWQFBS-UHFFFAOYSA-N
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Description

8-[2-(Adamantan-1-yloxy)ethyl]-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione is a complex organic compound that features an adamantane moiety linked to an imidazo[1,2-G]purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[2-(Adamantan-1-yloxy)ethyl]-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione typically involves multiple steps. The adamantane moiety is introduced through an etherification reaction, where adamantan-1-ol reacts with an appropriate alkylating agent to form the adamantan-1-yloxy group. This intermediate is then coupled with an imidazo[1,2-G]purine derivative under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-[2-(Adamantan-1-yloxy)ethyl]-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazo[1,2-G]purine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Halogenated reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

8-[2-(Adamantan-1-yloxy)ethyl]-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antiviral and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 8-[2-(Adamantan-1-yloxy)ethyl]-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, while the imidazo[1,2-G]purine core interacts with enzymes or receptors, modulating their activity. This dual functionality contributes to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[2-(Adamantan-1-yloxy)ethyl]-N,N-dimethyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine
  • Adamantan-1-yl Acrylate

Uniqueness

8-[2-(Adamantan-1-yloxy)ethyl]-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione stands out due to its unique combination of an adamantane moiety and an imidazo[1,2-G]purine core. This structural arrangement imparts distinct physicochemical properties and potential biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H29N5O3

Molecular Weight

411.5 g/mol

IUPAC Name

6-[2-(1-adamantyloxy)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C22H29N5O3/c1-13-12-27-17-18(24(2)21(29)25(3)19(17)28)23-20(27)26(13)4-5-30-22-9-14-6-15(10-22)8-16(7-14)11-22/h12,14-16H,4-11H2,1-3H3

InChI Key

QJGZDDGTYWQFBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCOC45CC6CC(C4)CC(C6)C5)N(C(=O)N(C3=O)C)C

Origin of Product

United States

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